molecular formula C23H19FN4O2 B11274895 9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11274895
M. Wt: 402.4 g/mol
InChI Key: DRQAYNYIQDSWOD-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a fluorophenyl group, a pyrazoloquinazoline core, and a carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazoloquinazoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazoloquinazoline derivatives.

Biology

Biologically, 9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator, given its ability to interact with biological macromolecules.

Medicine

In medicine, this compound shows promise as a therapeutic agent

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
  • 9-(4-methylphenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Uniqueness

Compared to similar compounds, 9-(4-fluorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H19FN4O2

Molecular Weight

402.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-8-oxo-N-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C23H19FN4O2/c24-15-11-9-14(10-12-15)21-20-18(7-4-8-19(20)29)27-22-17(13-25-28(21)22)23(30)26-16-5-2-1-3-6-16/h1-3,5-6,9-13,21,27H,4,7-8H2,(H,26,30)

InChI Key

DRQAYNYIQDSWOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

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